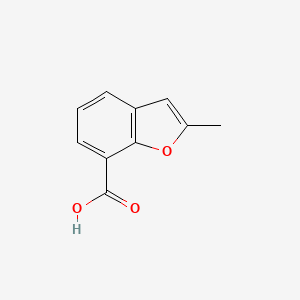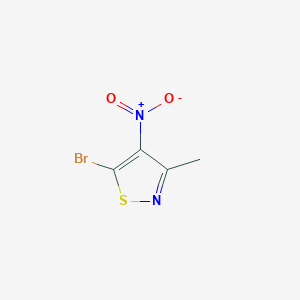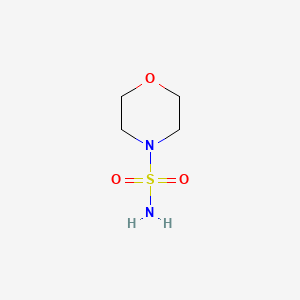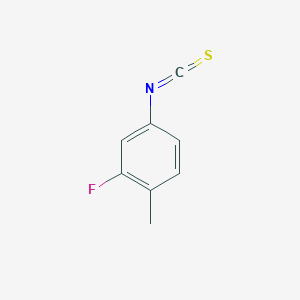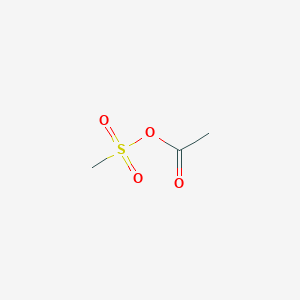
Methylsulfonyl acetate
Descripción general
Descripción
Methylsulfonyl acetate is an organic compound with the chemical formula C3H6O4S. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol, ether, and esters, but not in water. This compound is widely used in organic synthesis and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Methylsulfonyl acetate is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . It has been found to bind with high affinity to multiple receptors, making it a valuable compound for developing new useful derivatives .
Mode of Action
This compound has been shown to have anti-inflammatory and antioxidant mechanisms . In an in vitro study, human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid . After cell lines were treated with either DMSO or DMSO 2, these free radical compounds were reduced .
Biochemical Pathways
This compound affects the biochemical pathways involved in inflammation and oxidation . It reduces the production of oxidative compounds in human neutrophils, thereby mitigating the effects of inflammation and oxidation .
Pharmacokinetics
Related compounds such as benzimidazole derivatives, where a 4-(methylsulfonyl) phenyl pharmacophore is attached via its c-2 position, have been evaluated in vitro as cyclooxygenase-1 (cox-1)/cyclooxygenese-2 (cox-2) inhibitors . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .
Result of Action
The result of this compound’s action is a reduction in inflammation and oxidation . It has been shown to have anti-inflammatory and antioxidant effects, reducing the production of oxidative compounds in human neutrophils .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the presence of other compounds can affect its action. In one study, copper acetate in combination with diethanolamine was found to substantially increase yields in a related system . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylsulfonyl acetate can be synthesized through the reaction of methylsulfonyl chloride with acetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction can be represented as follows:
CH3SO2Cl+CH3COOH→CH3SO2OCOCH3+HCl
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of methylsulfonyl chloride with acetic acid in a reactor, followed by the separation and purification of the product using distillation. The continuous flow process ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylsulfonyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Methylsulfonyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the methylsulfonyl group into molecules.
Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used as a solvent, preservative, and polymer additive.
Comparación Con Compuestos Similares
Methylsulfonyl acetate can be compared with other similar compounds, such as:
Ethylsulfonyl acetate: Similar in structure but with an ethyl group instead of a methyl group. It has slightly different reactivity and solubility properties.
Methylsulfonyl chloride: Similar in structure but with a chloride group instead of an acetate group. It is more reactive and used as a reagent in different types of chemical reactions.
Methylsulfonyl ethyl ester: Similar in structure but with an ethyl ester group instead of an acetate group. It has different physical and chemical properties.
This compound is unique due to its specific reactivity and solubility properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
methylsulfonyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQSMQUBQPWGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303406 | |
| Record name | methylsulfonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5539-53-7 | |
| Record name | NSC158252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methylsulfonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 6-methylenecarboxylic acid derivatives of steroids like testosterone and progesterone?
A1: [] The research highlights the synthesis of 6-methylenecarboxylic acid derivatives of testosterone and progesterone through the use of methylsulfonyl acetate intermediates. Modifying the structure of steroid hormones like testosterone and progesterone can alter their binding affinity to receptors, potentially leading to compounds with modified biological activity. This is crucial for developing novel therapeutics with improved potency, selectivity, or reduced side effects compared to the parent steroid hormones.
Q2: How does the stereochemistry of the this compound derivatives affect the final product?
A2: [] The research demonstrates that the stereochemistry of the this compound intermediates significantly impacts the stereochemistry of the final products. For instance, using the methyl 6β-(phenylsulfonyl)acetate derivative of testosterone led to two products with different configurations (S and R) at the newly formed chiral center. Controlling the stereochemistry at each step is essential in synthetic chemistry, particularly when dealing with biologically active molecules, as different stereoisomers can exhibit drastically different pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


